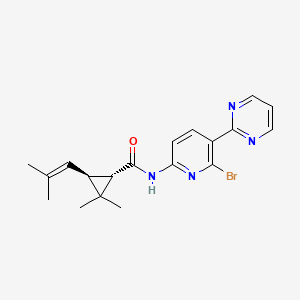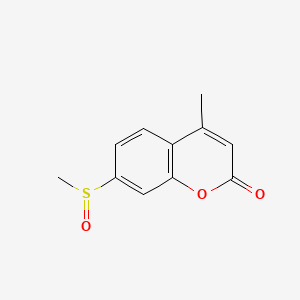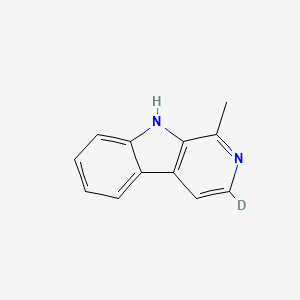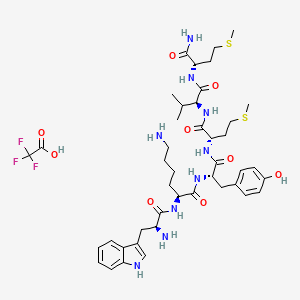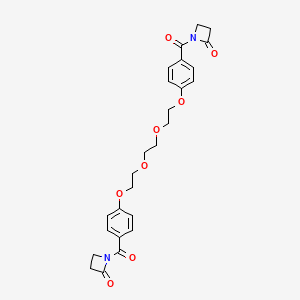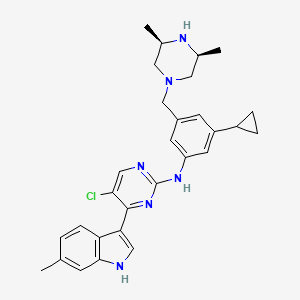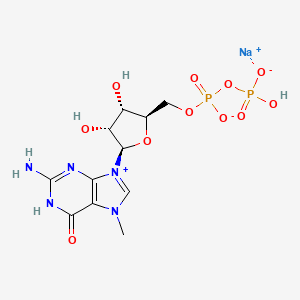
7-Methylguanosine 5'-diphosphate (sodium)
描述
7-Methylguanosine 5’-diphosphate (sodium) is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is particularly significant in the study of mRNA cap structures, as it is derived when the human decapping enzyme Dcp2 cleaves the cap of deadenylated mRNAs during the 5’-3’ mRNA decay pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylguanosine 5’-diphosphate (sodium) typically involves the alkylation of the guanine ring at the N7 position. This can be achieved under mild conditions using appropriate alkyl iodide, bromide, or chloride . The reaction conditions must be carefully controlled to ensure the selective methylation of the guanine ring without affecting other functional groups.
Industrial Production Methods
While specific industrial production methods for 7-Methylguanosine 5’-diphosphate (sodium) are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would likely include steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications.
化学反应分析
Types of Reactions
7-Methylguanosine 5’-diphosphate (sodium) primarily undergoes substitution reactions due to the presence of the methyl group on the guanine ring. It can also participate in phosphorylation and dephosphorylation reactions, which are crucial in the study of mRNA cap structures .
Common Reagents and Conditions
Common reagents used in the reactions involving 7-Methylguanosine 5’-diphosphate (sodium) include alkyl halides for methylation and various enzymes for phosphorylation and dephosphorylation. The conditions typically involve aqueous solutions and controlled temperatures to maintain the stability of the compound .
Major Products Formed
The major products formed from the reactions of 7-Methylguanosine 5’-diphosphate (sodium) include various methylated nucleosides and nucleotides, which are essential for studying the structure and function of mRNA cap structures .
科学研究应用
7-Methylguanosine 5’-diphosphate (sodium) has a wide range of applications in scientific research:
作用机制
The mechanism of action of 7-Methylguanosine 5’-diphosphate (sodium) involves its role in the mRNA decay pathway. The compound is derived when the human decapping enzyme Dcp2 cleaves the cap of deadenylated mRNAs, leading to the degradation of the mRNA molecule . This process is crucial for regulating gene expression and maintaining cellular homeostasis.
相似化合物的比较
Similar Compounds
Guanosine 5’-diphosphate (sodium): Similar in structure but lacks the methyl group on the guanine ring.
7-Methylguanosine 5’-triphosphate (sodium): Contains an additional phosphate group compared to 7-Methylguanosine 5’-diphosphate (sodium).
7-Methylguanosine: Lacks the diphosphate group, making it less relevant for studying mRNA cap structures.
Uniqueness
7-Methylguanosine 5’-diphosphate (sodium) is unique due to its specific role in the mRNA decay pathway and its ability to mimic the natural mRNA cap structure. This makes it an invaluable tool for studying mRNA processing and developing mRNA-based therapeutics .
属性
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O11P2.Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22;/h3-4,6-7,10,17-18H,2H2,1H3,(H5-,12,13,14,19,20,21,22,23,24);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXMULHRNCYTBF-MCDZGGTQSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5NaO11P2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


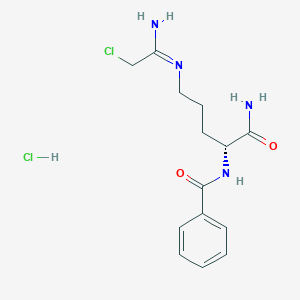
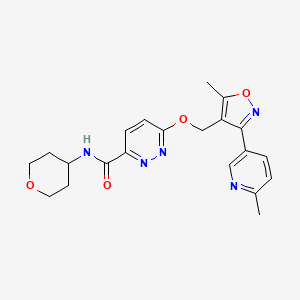
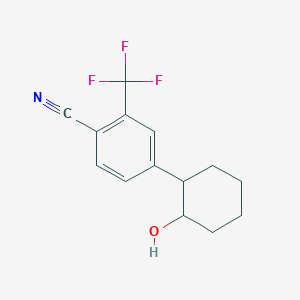
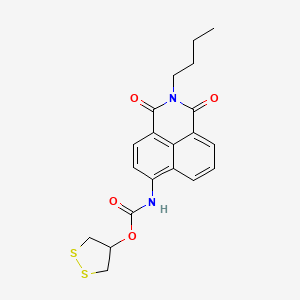
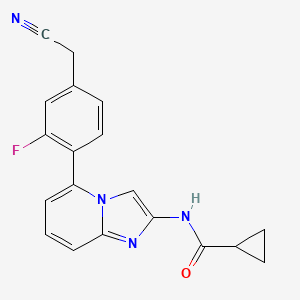
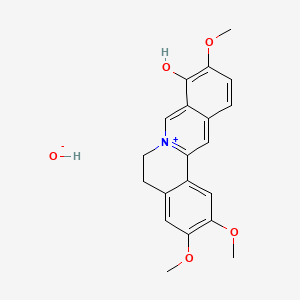
![5-[(6-chloropyridin-2-yl)methyl-prop-2-enoylamino]-N-phenylpyridine-2-carboxamide](/img/structure/B8210080.png)
